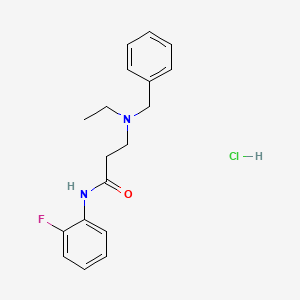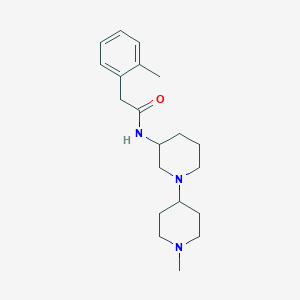
N~3~-benzyl-N~3~-ethyl-N~1~-(2-fluorophenyl)-beta-alaninamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~3~-benzyl-N~3~-ethyl-N~1~-(2-fluorophenyl)-beta-alaninamide hydrochloride, also known as FE-BAA-HCl, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FE-BAA-HCl is a small molecule drug that belongs to the class of beta-alanine derivatives. It is a white crystalline powder that is soluble in water and has a molecular weight of 364.87 g/mol.
Applications De Recherche Scientifique
N~3~-benzyl-N~3~-ethyl-N~1~-(2-fluorophenyl)-beta-alaninamide hydrochloride has shown promising results in various scientific research applications. It has been studied for its potential use as an anticancer agent, antiviral agent, and anti-inflammatory agent. This compound has also been found to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been studied for its potential use in drug delivery systems due to its ability to cross the blood-brain barrier.
Mécanisme D'action
The exact mechanism of action of N~3~-benzyl-N~3~-ethyl-N~1~-(2-fluorophenyl)-beta-alaninamide hydrochloride is not fully understood. However, it is believed to exert its therapeutic effects by modulating various cellular signaling pathways. This compound has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the replication of viruses by interfering with viral entry and replication. This compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as MMP-2 and MMP-9, which are involved in cancer metastasis. This compound has also been found to increase the expression of certain genes such as p21 and p27, which are involved in cell cycle regulation. This compound has been found to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes, which can help protect cells from oxidative damage. This compound has also been found to increase the levels of certain neurotransmitters such as dopamine and serotonin, which can potentially improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
N~3~-benzyl-N~3~-ethyl-N~1~-(2-fluorophenyl)-beta-alaninamide hydrochloride has several advantages for lab experiments. It is a small molecule drug that is easy to synthesize and purify. This compound is also soluble in water, which makes it easy to administer to cells or animals. This compound has been found to have low toxicity, which makes it a safe compound to use in lab experiments. However, this compound has some limitations for lab experiments. It has poor stability in acidic conditions, which can affect its potency. This compound also has poor solubility in organic solvents, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research of N~3~-benzyl-N~3~-ethyl-N~1~-(2-fluorophenyl)-beta-alaninamide hydrochloride. One potential direction is to further investigate its anticancer properties and its potential use in combination therapy with other anticancer drugs. Another direction is to investigate its potential use in treating viral infections such as COVID-19. This compound can also be studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research can also be conducted to optimize the synthesis and purification methods of this compound to improve its potency and stability.
Méthodes De Synthèse
N~3~-benzyl-N~3~-ethyl-N~1~-(2-fluorophenyl)-beta-alaninamide hydrochloride can be synthesized using a multistep process that involves the condensation reaction between 2-fluorobenzylamine and N-ethyl-beta-alanine ethyl ester. The resulting intermediate is then treated with benzyl chloroformate to yield N~3~-benzyl-N~3~-ethyl-N~1~-(2-fluorophenyl)-beta-alanine. Finally, this intermediate is reacted with hydrochloric acid to obtain the hydrochloride salt of FE-BAA. The purity and yield of the final product can be improved by recrystallization and purification techniques.
Propriétés
IUPAC Name |
3-[benzyl(ethyl)amino]-N-(2-fluorophenyl)propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O.ClH/c1-2-21(14-15-8-4-3-5-9-15)13-12-18(22)20-17-11-7-6-10-16(17)19;/h3-11H,2,12-14H2,1H3,(H,20,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJZTDJPUKLMSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC(=O)NC1=CC=CC=C1F)CC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetyl)morpholine](/img/structure/B6023620.png)
![2-{1-(4-methoxy-3-methylbenzyl)-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6023621.png)
![(3-chlorophenyl)(1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)methanone](/img/structure/B6023631.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B6023641.png)
![N-(5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-(4-methoxyphenyl)acrylamide](/img/structure/B6023648.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-phenylcyclopropanecarboxamide](/img/structure/B6023652.png)
![5-(4-hydroxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide](/img/structure/B6023664.png)
![3-(4-chlorophenyl)-5-(methoxyacetyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6023669.png)
![(2-{[1-(4-chlorophenyl)ethylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B6023675.png)

![3-{1-[(5-chloro-2-thienyl)methyl]-3-piperidinyl}-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B6023689.png)


![1-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-4-isopropylpiperazine](/img/structure/B6023702.png)